(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-methyl-1H-indol-2-yl)methanone -

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-methyl-1H-indol-2-yl)methanone

Catalog Number: EVT-4661084
CAS Number:
Molecular Formula: C21H22N2O3
Molecular Weight: 350.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Anticancer Activity: []
  • Antibacterial Activity: []
  • P-glycoprotein (P-gp) Modulation: [, , , ]
  • If current channel Inhibition: []
  • NMDAR Modulation: [, ]
  • σ2 Receptor Agonism: [, ]
  • Dopamine D3 Receptor Antagonism: [, ]
Molecular Structure Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information on the connectivity and spatial arrangement of atoms within the molecule. []
  • Single Crystal X-ray Diffraction: Offers a detailed three-dimensional structure of the molecule in its solid state. [, ]

Computational methods like Density Functional Theory (DFT) calculations are also employed to predict and analyze molecular geometries, electronic structures, and properties. []

Mechanism of Action
  • P-gp Modulation: Some THIQs interact with the drug efflux pump P-gp, altering multidrug resistance in cancer cells. []
  • NMDAR Modulation: Certain THIQs act as positive allosteric modulators of NMDA receptors, enhancing their activity. []
  • Dopamine D3 Receptor Antagonism: Some THIQs bind to dopamine D3 receptors, blocking their signaling pathways. []
Applications
  • Development of Anticancer Agents: Exploring the potential of THIQs as cytotoxic agents or modulators of drug resistance. [, ]
  • Design of Antibacterial Compounds: Investigating the antibacterial properties of THIQ derivatives against various pathogens. []
  • Treatment of Neurological Disorders: Studying the potential of THIQs in modulating NMDAR or dopamine D3 receptor activity for conditions like schizophrenia, Parkinson's disease, and opioid use disorder. [, , , ]
  • Imaging Agents: Exploring the use of radiolabeled THIQs for positron emission tomography (PET) imaging of P-gp at the blood-brain barrier. []

(±)-Ethyl 6,7-dimethoxy-1-(1H-pyrrol-2-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

  • Relevance: This compound shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with the target compound, highlighting the exploration of different substituents at the 2-position of the tetrahydroisoquinoline moiety.

(E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline

  • Relevance: Despite the structural differences, this compound shares the common 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold with the target compound, emphasizing the versatility of this core structure in medicinal chemistry.

6,7-Dimethoxy-2-[(3R)-piperidin-3-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline (YM-252124)

  • Relevance: YM-252124 shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with the target compound, suggesting that variations in the substituent at this position can significantly impact the biological activity and metabolic profile.

(5R)-5-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]piperidin-2-one (YM-385459)

  • Relevance: Despite minor differences in the saturation of the isoquinoline ring, the presence of the 6,7-dimethoxy-tetrahydroisoquinoline scaffold in YM-385459 links it structurally to the target compound, suggesting potential metabolic pathways and shared structural features influencing biological activity.

2-{[(3R)-1-{2-[(4-fluorobenzoyl)amino]ethyl}piperidin-3-yl]carbonyl}-7-methoxy-1,2,3,4-tetrahydroisonolin-6-yl β-d-glucopyranosiduronic acid (AS2036329)

  • Relevance: The presence of the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure in AS2036329, albeit with a glucuronide conjugate, connects it to the target compound. This structural similarity suggests possible metabolic pathways and shared features potentially impacting biological activity.

N-(4-fluorobenzoyl)glycine (YM-385461)

  • Relevance: Although lacking the core tetrahydroisoquinoline structure, YM-385461 is a metabolite of YM758, which shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold with the target compound. This metabolic relationship implies a possible breakdown pathway for the target compound.

6,7-dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinolines

  • Relevance: These compounds share the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with the target compound, emphasizing the importance of this scaffold in modulating P-glycoprotein activity.

(S)-Methyl 2-[(3R,4R)-2-benzyl-3-(2-furyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamido]-3-(1H-indol-3-yl)propanoate

  • Relevance: This compound highlights the structural diversity possible while retaining the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold found in the target compound.

6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methanone (TQ9)

  • Relevance: TQ9, similar to the target compound, demonstrates the importance of bulky substituents on the dihydroisoquinoline core for inducing cytotoxicity in human oral squamous cell carcinoma cell lines.

Ethyl 2-benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (TD13)

  • Relevance: TD13, like the target compound, underscores the influence of molecular size and specific substituents on the tetrahydroisoquinoline scaffold for eliciting cytotoxic effects in human oral squamous cell carcinoma cell lines.

(2R)-2-{(1S)-6,7-dimethoxy-1-[2-(4-trifluoromethylphenyl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl}-N-methyl-2-phenylacetamide

  • Relevance: This compound highlights structural variations while preserving the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold found in the target compound. Notably, this specific derivative exhibits non-peptide antagonistic activity on human orexin receptors.

2-{6,7-dimethoxy-1-[2-(6-trifluoromethylpyridin-3-yl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl}-N-methyl-2-phenylacetamide

  • Relevance: This compound further emphasizes the diversity of substituents that can be incorporated while maintaining the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure of the target compound, potentially leading to variations in biological activity.

tert-butyl rel-4-(((3R,4S)-3-(1H-indol-3-yl)-1-oxo-2-propyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)piperazine-1-carboxylate (trans-1)

  • Relevance: Despite their structural differences, this compound and the target compound share the tetrahydroisoquinoline moiety, albeit with different substitution patterns. This highlights the exploration of diverse modifications on the tetrahydroisoquinoline scaffold to achieve specific biological activities, in this case, inhibiting SARS-CoV-2 replication.

14. rel-(3R,4S)-3-(1H-indol-3-yl)-4-(piperazin-1-ylmethyl)-2-propyl-3,4-dihydroisoquinolin-1(2H)-one (trans-2)* Compound Description: Trans-2 features a piperazine and an indol-3-yl propyl group attached to the dihydroisoquinoline core.* Relevance: Similar to the target compound, Trans-2 demonstrates the significance of modifications on the dihydroisoquinoline scaffold for influencing biological activity.

15. (+)-(3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone (CIQ)* Compound Description: CIQ features a chlorophenyl and a methoxyphenoxymethyl group attached to the dihydroisoquinoline core.* Relevance: CIQ, similar to the target compound, belongs to the tetrahydroisoquinoline chemical class and exhibits selective potentiation of NMDA receptors, particularly those containing GluN2C and GluN2D subunits. This shared scaffold and biological activity suggest potential structure-activity relationships.

16. 4-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-(4-fluorophenyl)oxazole (1a)* Compound Description: Compound 1a contains a fluorophenyl oxazole group attached to the dihydroisoquinoline core.* Relevance: Compound 1a and the target compound share the core 6,7-dimethoxy-tetrahydroisoquinoline structure, suggesting that modifications at this position can influence P-glycoprotein substrate activity.

17. 2-biphenyl-4-yl-2-fluoroethoxy-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline (2)* Compound Description: Compound 2 features a biphenyl group and a fluoroethoxy substituent on the tetrahydroisoquinoline core.* Relevance: Despite structural differences, this compound and the target compound share the core 6,7-dimethoxy-tetrahydroisoquinoline scaffold, indicating the exploration of various substituents to modulate P-glycoprotein interactions.

18. 5-(1-(2-fluoroethoxy))-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-propyl]-5,6,7,8-tetrahydronaphthalen (3)* Compound Description: Compound 3 incorporates a fluoroethoxy-substituted tetrahydronaphthalene moiety linked to the dihydroisoquinoline ring system.* Relevance: This compound and the target compound both contain the 6,7-dimethoxy-tetrahydroisoquinoline scaffold. The variations in their structures highlight efforts to optimize P-glycoprotein substrate activity and metabolic stability.

19. 4′-(6,7‐dimethoxy‐3,4‐dihydro‐1H‐isoquinolin‐2‐ylmethyl)biphenyl‐4‐ol (MC70)* Compound Description: MC70 consists of a biphenyl group linked to the tetrahydroisoquinoline core via a methylene bridge.* Relevance: MC70 shares the 6,7-dimethoxy-tetrahydroisoquinoline core with the target compound and serves as a starting point for developing P-glycoprotein modulators.

20. 6,7-dimethoxy-2-((4′-butoxybiphen-4-yl)methyl)-1,2,3,4-tetrahydroisoquinoline (4)* Compound Description: Compound 4 is a derivative of MC70 with a butoxy group attached to the biphenyl moiety.* Relevance: As a derivative of MC70, Compound 4 shares the core 6,7-dimethoxy-tetrahydroisoquinoline structure with the target compound, highlighting efforts to improve the potency and activity profile as a P-glycoprotein modulator.

21. N-(9-{2-[(4-{2-[3-(5-chlorofuran-2-yl)-4-phenylisoxazol-5-yl]acetamido}butyl)carbamoyl]phenyl}-6-(ethylamino)-2,7-dimethyl-3H-xanthen-3-ylidene)ethanaminium chloride (8)* Compound Description: Compound 8 is a complex molecule containing a chlorofuran-phenylisoxazole moiety linked to a xanthene ring system, which in turn is connected to a tetrahydroisoquinoline core.* Relevance: Despite significant structural differences, Compound 8 belongs to a set of cyclooxygenase (COX) inhibitors explored alongside the target compound. The research aimed to explore compounds with additional functionalities related to efflux pump interactions, suggesting a shared interest in modulating these biological targets.

22. 2-[3,4-bis(4-methoxyphenyl)isoxazol-5-yl]-1-[6,7-dimethoxy-3,4-dihydroisoquinolin-2-(1H)-yl]ethanone (17)* Compound Description: This compound features a bis(methoxyphenyl)isoxazole moiety connected to the tetrahydroisoquinoline core through an ethanone linker.* Relevance: Compound 17, like the target compound, belongs to a series of isoxazole-based scaffold inhibitors designed to target COXs and interact with P-glycoprotein.

Properties

Product Name

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-methyl-1H-indol-2-yl)methanone

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(1-methylindol-2-yl)methanone

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

InChI

InChI=1S/C21H22N2O3/c1-22-17-7-5-4-6-15(17)10-18(22)21(24)23-9-8-14-11-19(25-2)20(26-3)12-16(14)13-23/h4-7,10-12H,8-9,13H2,1-3H3

InChI Key

KMLPCZUSQCLHKD-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C=C1C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.